molecular formula C19H23NO B1392091 2-(4-Hexylbenzoyl)-4-methylpyridine CAS No. 1187170-96-2

2-(4-Hexylbenzoyl)-4-methylpyridine

Cat. No. B1392091
M. Wt: 281.4 g/mol
InChI Key: SNCKUHYLEGVRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Hexylbenzoyl)-4-methylpyridine” is a chemical compound with the molecular formula C19H23NO . It has a molecular weight of 281.4 g/mol . This compound is used for research purposes.

Scientific Research Applications

Fluorescent Labeling Reagents for Carnitine Analysis

2-Methylpyridines, a category that includes compounds like 2-(4-Hexylbenzoyl)-4-methylpyridine, have been utilized in fluorescent labeling reagents. For instance, 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine, a related compound, has demonstrated effectiveness in the quantitative analysis of carnitine (Nakaya et al., 1996).

DNA-Binding and Photocleavage Studies

Mixed polypyridyl ruthenium(II) complexes, which may include compounds similar to 2-(4-Hexylbenzoyl)-4-methylpyridine, have been synthesized and characterized. These complexes have shown potential in binding to DNA and promoting single-stranded cleavage of plasmid DNA upon irradiation, indicating their potential application in genetic research and therapy (Tan & Chao, 2007).

Electroluminescent Properties in Platinum(II) Complexes

Compounds with structures similar to 2-(4-Hexylbenzoyl)-4-methylpyridine have been used in synthesizing mono-cyclometalated Pt(II) complexes. These complexes have demonstrated potential in electroluminescent applications, expanding their utility in optoelectronic devices (Ionkin et al., 2005).

Inhibition of Mild Steel Corrosion

2-Amino-4-methylpyridine, a compound structurally related to 2-(4-Hexylbenzoyl)-4-methylpyridine, has been studied for its corrosion inhibition properties on mild steel. This suggests the potential application of similar compounds in corrosion prevention and materials science (Mert et al., 2014).

Alzheimer's Disease Research

Compounds like 2-(4-Hexylbenzoyl)-4-methylpyridine have been used in designing multifunctional metal binders to investigate pathological features of Alzheimer's disease. These compounds have shown potential in interacting with amyloid-beta protein fibrils and permeating into cells, contributing to the understanding and potential treatment of neurodegenerative diseases (Telpoukhovskaia et al., 2015).

properties

IUPAC Name

(4-hexylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-14-15(2)12-13-20-18/h8-14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCKUHYLEGVRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hexylbenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hexylbenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Hexylbenzoyl)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Hexylbenzoyl)-4-methylpyridine
Reactant of Route 4
2-(4-Hexylbenzoyl)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(4-Hexylbenzoyl)-4-methylpyridine
Reactant of Route 6
2-(4-Hexylbenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.